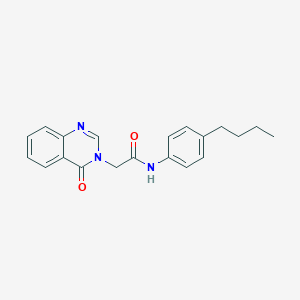
N-(1,3-benzodioxol-5-ylmethyl)-N-(3-bromo-4,5-dimethoxybenzyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)-N-(3-bromo-4,5-dimethoxybenzyl)amine is a complex organic compound that features a benzodioxole ring and a bromodimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-N-(3-bromo-4,5-dimethoxybenzyl)amine typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Methoxylation: The addition of methoxy groups can be performed using methanol in the presence of a strong acid catalyst.
Amine Formation: The final step involves the formation of the methanamine group, which can be achieved through reductive amination using suitable reducing agents like sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-ylmethyl)-N-(3-bromo-4,5-dimethoxybenzyl)amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromine site, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of methoxy-substituted derivatives.
Scientific Research Applications
N-(1,3-benzodioxol-5-ylmethyl)-N-(3-bromo-4,5-dimethoxybenzyl)amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-N-(3-bromo-4,5-dimethoxybenzyl)amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For instance, it could inhibit the function of certain enzymes by binding to their active sites, thereby affecting metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzodioxol-5-ylmethyl)-N-methylamine
- N-(1,3-benzodioxol-5-ylmethyl)-4-methylaniline
- N-(1,3-benzodioxol-5-ylmethyl)-1-methoxy-2-propanamine hydrobromide
Uniqueness
N-(1,3-benzodioxol-5-ylmethyl)-N-(3-bromo-4,5-dimethoxybenzyl)amine is unique due to the presence of both a bromine atom and methoxy groups on the aromatic ring, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups is less common in similar compounds, making it a valuable subject for further research.
Properties
Molecular Formula |
C17H18BrNO4 |
|---|---|
Molecular Weight |
380.2 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-N-[(3-bromo-4,5-dimethoxyphenyl)methyl]methanamine |
InChI |
InChI=1S/C17H18BrNO4/c1-20-16-7-12(5-13(18)17(16)21-2)9-19-8-11-3-4-14-15(6-11)23-10-22-14/h3-7,19H,8-10H2,1-2H3 |
InChI Key |
MQSJMKGUPPMMGK-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=CC(=C1)CNCC2=CC3=C(C=C2)OCO3)Br)OC |
Canonical SMILES |
COC1=C(C(=CC(=C1)CNCC2=CC3=C(C=C2)OCO3)Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(4-morpholinyl)ethyl]-2-(propionylamino)benzamide](/img/structure/B279404.png)
![3-(4-Bromophenyl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B279405.png)
![3-[2-(4-tert-butylphenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B279410.png)
![3-[2-(4-tert-butylphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B279411.png)
![4-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]-N-(2-hydroxyethyl)-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B279413.png)

![4-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}phenyl 2,4-dichlorobenzoate](/img/structure/B279419.png)
![N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B279426.png)
![2-(4-oxo-3(4H)-quinazolinyl)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B279427.png)

![1-(2-chlorobenzyl)-3-hydroxy-3-[2-oxo-2-(pyridin-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B279432.png)
![3-[2-(4-bromophenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B279434.png)
![3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B279436.png)
![3-hydroxy-5-methyl-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one](/img/structure/B279437.png)
